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Introduction

Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker
under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).
[1] Its primary mechanism of action involves the modulation of atrioventricular (AV) nodal
conduction, offering a potential for patient self-administration in a non-medical setting. This
technical guide provides an in-depth analysis of the electrophysiological effects of etripamil on
the AV node, supported by quantitative data from clinical trials and detailed experimental
methodologies.

Mechanism of Action: L-Type Calcium Channel
Blockade in the AV Node

Etripamil is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type
calcium channels, which are crucial for the propagation of electrical signals through the AV
node.[1] By blocking these channels, etripamil slows down the conduction of electrical
impulses and prolongs the refractory period of the AV nodal tissue. This action effectively
interrupts the re-entrant circuits that are the underlying cause of most PSVTs.[1]
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Caption: Etripamil's signaling pathway in AV nodal cells.
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Pharmacokinetics and Pharmacodynamics

Intranasal administration of etripamil results in rapid absorption.[2]

Parameter Value Source

Time to Maximal Plasma )
i 5-8.5 minutes [2]
Concentration (Tmax)

Onset of PR Interval )
_ 4-7 minutes (at doses =60 mg)
Prolongation (>10%)

Duration of PR Interval Approximately 45 minutes (at
Prolongation (>10%) doses =60 mg)

~1.5 hours (60 mg) to 2.5-3
hours (70-105 mg)

Terminal Half-life

These pharmacokinetic and pharmacodynamic properties underscore etripamil's potential as a
rapid-acting, on-demand therapy for PSVT.

Quantitative Electrophysiological Effects on AV
Nodal Conduction

Clinical studies have quantified the impact of etripamil on various electrophysiological
parameters of the AV node.

PR Interval Prolongation

The PR interval on a surface electrocardiogram (ECG) is a surrogate measure of AV nodal
conduction time. Phase 1 studies in healthy volunteers demonstrated a dose-dependent
prolongation of the PR interval.

Mean Maximum PR

Etripamil Dose Interval Increase from Onset of >10% Increase
Baseline
=60 mg >10% 4-7 minutes
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Data from Phase 1 studies in healthy adults.

AV Nodal Effective Refractory Period (AVNERP) and
Wenckebach Cycle Length

The NODE-1 trial, a Phase 2 study conducted in an electrophysiology laboratory setting,
provided direct evidence of etripamil's effect on AV nodal refractoriness and conduction. An
abstract from this study reported significant prolongation of the AVNERP and Wenckebach
cycle length 15 minutes after administration, with minimal effect on the AH-interval.

High-Density Electroanatomic Mapping

A case study within the NODE-1 trial utilized high-density electroanatomic mapping to visualize
the effect of etripamil on the slow pathway in a patient with AV nodal reentrant tachycardia
(AVNRT). Following administration of a 105 mg dose, there was a marked change in the AV
block cycle length from a baseline of 330 ms to 550 ms at 3 minutes. This was accompanied by
a loss of voltage in the slow pathway region, which gradually returned as the block cycle length
improved over 30 minutes.

Experimental Protocols
Phase 1 Pharmacokinetic/lPharmacodynamic Studies

o Study Design: Randomized, double-blind, sequential dose-escalation, crossover studies
(MSP-2017-1096 and NODE-102).

o Participants: Healthy adult volunteers.
e Drug Administration: Single intranasal doses of etripamil.
e Measurements:

o Plasma concentrations of etripamil and its inactive metabolite were determined using
validated bioanalytical assays.

o Pharmacodynamic parameters, including PR interval, blood pressure, and heart rate, were
continuously monitored.
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o Pharmacokinetic parameters were calculated using noncompartmental methods.

Phase 1 Study Workflow

Pharmacodynamic Monitoring
(ECG, BP, HR)
Healthy Volunteers Randomized, Double-Blind, Intranasal Etripamil Data Analysis
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(Plasma)
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Caption: Workflow for Phase 1 pharmacokinetic/pharmacodynamic studies.

NODE-1 Electrophysiology Study

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging
Phase 2 trial.

o Participants: Patients with a history of PSVT undergoing an electrophysiology study.

e Procedure:

o

Induction of sustained PSVT in the electrophysiology laboratory.

[¢]

After 5 minutes of sustained PSVT, patients received a single intranasal dose of etripamil
(35 mg, 70 mg, 105 mg, or 140 mg) or placebo.

[¢]

Continuous ECG monitoring was performed.

[¢]

The primary endpoint was the conversion of PSVT to sinus rhythm within 15 minutes.

» High-Density Mapping Sub-study: In a subset of patients, high-density electroanatomic
mapping of the slow pathway region was performed at baseline and at specified time points
after drug administration to assess changes in voltage and conduction properties.

Clinical Efficacy in Terminating PSVT
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Multiple clinical trials have demonstrated the efficacy of etripamil in the acute termination of
PSVT.

. . . Etripamil Placebo
] Etripamil Primary . .
Trial : Conversion Conversion p-value
Dose Endpoint
Rate Rate
Conversion at
NODE-1 70-140 mg _ 65-95% 35% <0.05
15 min
Conversion at
NODE-301 70 mg 30 min (post-  54% 35% 0.02
hoc)
70 mg .
] Conversion at
RAPID (optional 2nd ] 64.3% 31.2% <0.001
30 min
dose)
Conversion at N/A (open-
NODE-302 70 mg ] 60% N/A
30 min label)

These results support the potential for etripamil as a self-administered therapy to rapidly
terminate PSVT episodes.

Conclusion

Etripamil demonstrates a potent and rapid effect on AV nodal conduction, primarily through the
blockade of L-type calcium channels. This leads to a slowing of conduction and prolongation of
the AV nodal refractory period, which are the key mechanisms for terminating re-entrant
supraventricular tachycardias. The quantitative data from clinical and electrophysiology studies
provide a strong rationale for its continued development as a novel, patient-administered
treatment for PSVT. Further research may continue to elucidate the finer details of its
electrophysiological effects and long-term safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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